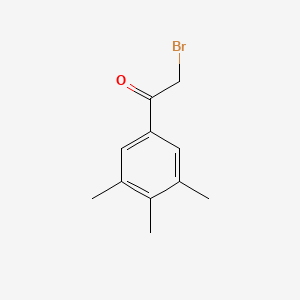

Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)-

Description

Properties

CAS No. |

105906-41-0 |

|---|---|

Molecular Formula |

C11H13BrO |

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-bromo-1-(3,4,5-trimethylphenyl)ethanone |

InChI |

InChI=1S/C11H13BrO/c1-7-4-10(11(13)6-12)5-8(2)9(7)3/h4-5H,6H2,1-3H3 |

InChI Key |

ASVAFEANSCMALZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- typically involves the bromination of 1-(3,4,5-trimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents such as water or ethanol.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Major Products

Substitution: Formation of hydroxyl, amino, or thiol derivatives.

Reduction: Formation of 2-hydroxy-1-(3,4,5-trimethylphenyl)ethanone.

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the phenyl ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering its chemical properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Bromoethanones with Methoxy Groups

a. 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₁₁H₁₃BrO₄

- Molecular Weight : ~305.13 g/mol

- Key Differences :

- Substituents : Three methoxy groups at positions 3, 4, and 5 on the phenyl ring.

- Electronic Effects : Methoxy groups are strongly electron-donating, enhancing resonance stabilization and altering reactivity in nucleophilic substitutions.

- Applications : Widely used in synthesizing tubulin polymerization inhibitors (e.g., cytotoxic indolizines) due to improved binding affinity via hydrogen bonding interactions .

b. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

- CAS : 1835-02-5

- Molecular Formula : C₁₀H₁₁BrO₃

- Molecular Weight : 259.10 g/mol

- Key Differences :

Halogen-Substituted Bromoethanones

a. 2-Bromo-1-(4-bromophenyl)ethanone

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₈H₆Br₂O

- Molecular Weight : 277.95 g/mol

- Key Differences :

b. 2-Bromo-1-(4-fluorophenyl)ethanone

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 217.04 g/mol

- Key Differences :

Heterocyclic and Hybrid Derivatives

a. 2-Bromo-1-(3-thienyl)ethanone

- CAS : 1468-82-2

- Molecular Formula : C₆H₅BrOS

- Molecular Weight : 205.07 g/mol

- Key Differences :

b. 2-Bromo-1-(furan-2-yl)ethanone

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₆H₅BrO₂

- Molecular Weight : 197.01 g/mol

- Key Differences: Structure: Furan ring with oxygen heteroatom. Reactivity: Oxygen’s electronegativity increases susceptibility to nucleophilic attack. Applications: Intermediate in quinolone derivatives for antimicrobial agents .

Hydroxy-Substituted Analogs

a. 1-(4-Bromo-3-hydroxyphenyl)ethanone

- CAS : 73898-22-3

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.05 g/mol

- Key Differences: Substituents: Hydroxyl group at position 3 and bromine at position 4. Applications: Building block for phenolic antioxidants and dyes .

Comparative Data Table

Key Findings and Trends

Steric Effects : The mesityl group in the target compound imposes significant steric hindrance, slowing nucleophilic substitutions compared to methoxy or halogen-substituted analogs .

Electronic Effects : Methoxy groups enhance electrophilicity via resonance, while halogens (e.g., Br, F) exert electron-withdrawing effects, altering reaction pathways .

Biological Activity : Methoxy-substituted derivatives show prominence in anticancer research, whereas halogenated analogs are preferred in click chemistry .

Heterocyclic Versatility : Thienyl and furyl derivatives enable access to sulfur- and oxygen-containing heterocycles, expanding applications in materials science .

Biological Activity

Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- is an organic compound notable for its unique structural features and significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- has the molecular formula C11H13BrO. The compound consists of a bromine atom attached to an ethanone backbone with a trimethyl-substituted phenyl group. The presence of the bromine atom and the bulky trimethyl groups contributes to its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- typically involves:

- Bromination : Introduction of the bromine atom at the alpha position of the ethanone.

- Substitution Reactions : Utilizing various nucleophiles to modify the phenyl ring.

- One-Pot Strategies : Efficient methods that integrate multiple steps into a single reaction vessel.

Biological Activity

Research indicates that ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- exhibits promising biological activities, particularly in the following areas:

Anticancer Properties

Ethanone derivatives have been investigated for their potential as anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example:

- IC50 Values : In various studies, ethanone derivatives have shown IC50 values ranging from 0.11 to 2.78 µM against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethanone Derivative A | MCF-7 | 0.48 | Induces apoptosis |

| Ethanone Derivative B | HCT-116 | 1.54 | Cell cycle arrest |

| Reference Compound (Doxorubicin) | MCF-7 | 0.79 | Chemotherapeutic agent |

Antimicrobial Activity

Ethanone derivatives are also being explored for antimicrobial properties. The presence of halogens like bromine enhances their ability to interact with microbial enzymes and disrupt cellular processes.

The biological activity of ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine atom can participate in halogen bonding with enzyme active sites.

- Hydrophobic Interactions : The trimethyl groups increase hydrophobic interactions with protein pockets, enhancing binding affinity.

These interactions can modulate enzyme activities or receptor functions, leading to significant biological effects.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological potential of ethanone derivatives:

- Cytotoxicity Assessment : A study evaluated several derivatives against MCF-7 cells and found that modifications on the phenyl ring significantly affected cytotoxicity profiles.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities between ethanone derivatives and target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.